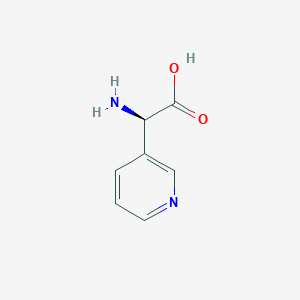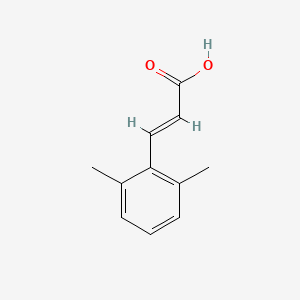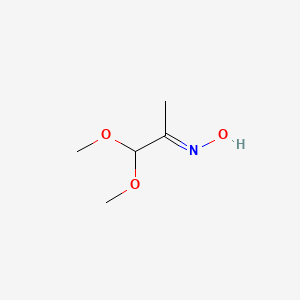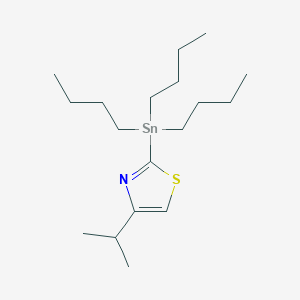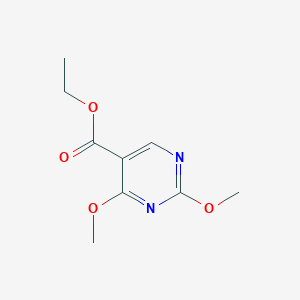
Ethyl 2,4-dimethoxypyrimidine-5-carboxylate
Übersicht
Beschreibung
Ethyl 2,4-dimethoxypyrimidine-5-carboxylate (CAS No. 110821-08-4) is a chemical compound with the molecular formula C9H12N2O4 and a molecular weight of 212.20 g/mol . It falls under the category of pyrimidine derivatives. The compound features two methoxy groups (–OCH3) attached to the pyrimidine ring at positions 2 and 4, along with an ethyl ester group (–OC(=O)CH2CH3) at position 5 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Ethyl 2,4-dimethoxypyrimidine-5-carboxylate is a key intermediate in the synthesis of a variety of chemical compounds. One study describes the synthesis of 2,4-dimethoxy-5-(3-oxoalkynyl)pyrimidines, which are compounds of interest as anticancer and antiviral agents (Kundu, Das, & Majumdar, 1990). Another research focuses on the synthesis of various pyrimidine derivatives, indicating their potential in cardiotonic activities and offering insights into structure-activity relationships (Dorigo et al., 1996).
Structural and Spectroscopic Analysis
Studies involving structural and spectroscopic analysis of pyrimidine derivatives include the use of Eu(fod)3 shift reagent for elucidating the structure of novel isomeric pyrimidones and model methoxylated pyrimidines (Neville, 1972). Additionally, crystallographic studies have been conducted to analyze the structure of various dihydropyrimidines, providing valuable information on their molecular configurations (Begum & Vasundhara, 2009).
Biological Evaluation and Drug Development
This compound derivatives have been synthesized and evaluated for their biological activities. This includes the investigation of their antiviral and antimycotic properties, as well as their potential in inhibiting gene expression related to AP-1 and NF-κB in Jurkat T cells (Palanki et al., 2002). Moreover, some derivatives have shown cytotoxicity against lung cancer cell lines, indicating their potential use in cancer therapy (Hu et al., 2010).
Pharmaceutical Applications
The compounds synthesized from this compound are being explored for their pharmaceutical applications. This includes the investigation of their anti-inflammatory and anti-microbial activities, which can be crucial in the development of new therapeutic agents (A.S.Dongarwar et al., 2011).
Eigenschaften
IUPAC Name |
ethyl 2,4-dimethoxypyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-4-15-8(12)6-5-10-9(14-3)11-7(6)13-2/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSHZVSOUROFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



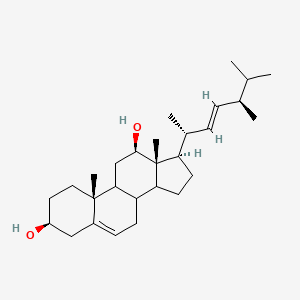


![1-(4-Ethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3212945.png)
![3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B3212946.png)


